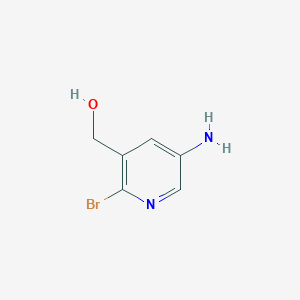

5-氨基-2-溴吡啶-3-甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-Amino-5-bromo-3-methylpyridine” is a brominated aromatic amine reagent . It has a molecular weight of 187.037 .

Synthesis Analysis

2-Amino-5-bromo-3-methylpyridine can be prepared from 2-amino-3-methylpyridine, via bromination . It may be used to synthesize various other compounds .Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-3-methylpyridine can be viewed using Java or Javascript .Chemical Reactions Analysis

Bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .Physical and Chemical Properties Analysis

The compound “5-Amino-2-bromopyridine” has a melting point of 75 °C and is soluble in methanol .科学研究应用

催化合成应用

"5-氨基-2-溴吡啶-3-甲醇"可作为催化合成过程中的关键中间体。例如,它用于通过钯环催化的铃木反应合成单芳基吡啶基溴化物。该方法允许优先和高产率地生产单芳基化产物,这对于生成生物活性化合物至关重要。该过程展示了吡啶基吡啶键形成的巨大潜力,为合成 3-溴-5-吡啶基吡啶提供了一条途径,3-溴-5-吡啶基吡啶是一种在医药化学和材料科学中备受关注的化合物(张等人,2007 年)。

金属有机骨架(MOF)

研究表明,"5-氨基-2-溴吡啶-3-甲醇"可用于构建金属有机骨架(MOF)。一项研究详细介绍了基于 5-氨基异酞酸和 4,4'-联吡啶合成新化合物的过程,其中"5-氨基-2-溴吡啶-3-甲醇"可能在这些 MOF 的结构形成中发挥作用。这些骨架表现出非互穿的三维结构,在储气、分离和催化方面具有潜在应用 (王等人,2012 年)。

生化应用

该化合物还因其生化应用而受到探索,特别是在离子通道的调节中。衍生物 4-氨基吡啶-3-甲醇显着恢复了脊髓白质中的轴突传导,表明了脊髓损伤的潜在治疗途径。该衍生物在逆转传导阻滞方面显示出很高的效力,使其成为临床应用的有希望的候选者 (孙等人,2010 年)。

基于甲醇的生物技术过程

此外,"5-氨基-2-溴吡啶-3-甲醇"可能与基于甲醇的生物技术过程相关。以甲醇作为生产有价值化学品的碳源的研究突出了甲醇在微生物生物技术中的创新应用。例如,使用工程菌株的甲基杆菌从甲醇生产聚酰胺的构建单元 5-氨基戊酸酯代表了利用甲醇进行可持续化学合成的重大进展 (布里托等人,2021 年)。

作用机制

Mode of Action

The mode of action of 5-Amino-2-bromopyridine-3-methanol involves its interaction with its targets, leading to various biochemical changes. The bromine atom in the compound can participate in various organic transformation reactions, making it highly reactive . It can act as an electrophile in palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira coupling reactions . In these reactions, the bromine atom reacts with corresponding nucleophiles, such as organoboron compounds or acetylenes, to generate coupled products .

Result of Action

The molecular and cellular effects of 5-Amino-2-bromopyridine-3-methanol’s action would depend on its specific targets and the biochemical pathways it affects. Given its reactivity, the compound could potentially induce a variety of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-2-bromopyridine-3-methanol. Factors such as temperature, pH, and the presence of other compounds could affect its reactivity and interactions with its targets . .

安全和危害

生化分析

Biochemical Properties

The biochemical properties of 5-Amino-2-bromopyridine-3-methanol are not fully understood as of my knowledge cutoff in 2021. Pyridine derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the nitrogen atom in the pyridine ring, which can act as a nucleophile or a base .

Cellular Effects

Pyridine derivatives can influence cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and possible changes in gene expression .

Temporal Effects in Laboratory Settings

As of 2021, there is limited information available on the changes in the effects of 5-Amino-2-bromopyridine-3-methanol over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

As of 2021, there is limited information available on how the effects of 5-Amino-2-bromopyridine-3-methanol vary with different dosages in animal models .

Transport and Distribution

As of 2021, there is limited information available on how 5-Amino-2-bromopyridine-3-methanol is transported and distributed within cells and tissues .

属性

IUPAC Name |

(5-amino-2-bromopyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPOVDFPFWNDDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2946612.png)

![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)

![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)

![3-[[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2946627.png)

![N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide](/img/structure/B2946628.png)

![Ethyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2946631.png)

![4-(dimethylsulfamoyl)-N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2946632.png)

![3-Chloro-6-{[2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}pyridazine](/img/structure/B2946634.png)